molecular formula C9H17N3O4 B7420182 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid

3-[5-(Carbamoylamino)pentanoylamino]propanoic acid

Cat. No.: B7420182
M. Wt: 231.25 g/mol
InChI Key: VKUPUHCDMBLUIT-UHFFFAOYSA-N
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Description

3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. It is characterized by the presence of both amide and carboxylic acid functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid typically involves the reaction of 5-(carbamoylamino)pentanoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carboxylic acid groups, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides.

Scientific Research Applications

3-[5-(Carbamoylamino)pentanoylamino]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.

Comparison with Similar Compounds

    5-(Carbamoylamino)pentanoic acid: Shares the carbamoylamino functional group but lacks the additional propanoic acid moiety.

    3-(Carbamoylamino)propanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness: 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is unique due to its combination of functional groups and chain length, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[5-(carbamoylamino)pentanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c10-9(16)12-5-2-1-3-7(13)11-6-4-8(14)15/h1-6H2,(H,11,13)(H,14,15)(H3,10,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUPUHCDMBLUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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